molecular formula C25H22FN5O4 B2529569 ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-27-4

ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

Cat. No.: B2529569
CAS No.: 877644-27-4
M. Wt: 475.48
InChI Key: AGAGZTZKGWFJSI-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a synthetic purine-derived compound with a complex heterocyclic core. Its structure features an imidazo[2,1-f]purine scaffold substituted with a 2-fluorobenzyl group at position 3, methyl groups at positions 1 and 7, and a benzoate ester at position 4 (Figure 1).

The presence of the 2-fluorobenzyl group enhances lipophilicity and may influence binding affinity through halogen bonding, while the benzoate ester improves solubility and bioavailability. The methyl groups at positions 1 and 7 likely stabilize the conformation of the imidazopurine core, which is critical for target engagement .

Properties

CAS No.

877644-27-4

Molecular Formula

C25H22FN5O4

Molecular Weight

475.48

IUPAC Name

ethyl 4-[2-[(2-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate

InChI

InChI=1S/C25H22FN5O4/c1-4-35-23(33)16-9-11-18(12-10-16)31-15(2)13-29-20-21(27-24(29)31)28(3)25(34)30(22(20)32)14-17-7-5-6-8-19(17)26/h5-13H,4,14H2,1-3H3

InChI Key

AGAGZTZKGWFJSI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic compound with potential pharmaceutical applications. Its unique molecular structure, characterized by a purine derivative framework, suggests significant biological activity. This article delves into the biological properties of this compound based on available literature and research findings.

Molecular Structure and Properties

The compound's IUPAC name indicates a sophisticated arrangement of functional groups that may influence its biological interactions. The molecular formula is C20H20FN5O4C_{20}H_{20}FN_5O_4 with a molecular weight of approximately 475.5 g/mol. The structure includes a dioxo-imidazo-purine core, which is often associated with various biological activities such as enzyme inhibition and receptor modulation.

The mechanism of action for this compound is likely linked to its interactions with specific biological targets, including:

  • Serotonin Receptors : The compound has shown affinity for serotonin receptors (5-HT_1A and 5-HT_7) which are crucial in the modulation of mood and anxiety .
  • Phosphodiesterase Inhibition : It exhibits weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A), which are involved in various signaling pathways related to depression and anxiety .

Antidepressant and Anxiolytic Effects

Research indicates that derivatives related to this compound may possess antidepressant and anxiolytic properties. In vivo studies have demonstrated that certain analogs exhibit significant effects in forced swim tests (FST), suggesting potential as antidepressants . The potency of these compounds was found to be greater than that of traditional anxiolytic drugs like diazepam.

Lipophilicity and Metabolic Stability

The lipophilicity and metabolic stability of the compound have been assessed using micellar electrokinetic chromatography (MEKC). These properties are critical for predicting the pharmacokinetic behavior of drugs in biological systems .

Case Studies

In a study focused on imidazo-purine derivatives, several compounds were evaluated for their biological activities:

CompoundActivityReference
Compound AAntidepressant (FST)
Compound BAnxiolytic (greater than diazepam)
Compound CPDE Inhibitor

These findings support the hypothesis that structural modifications can significantly enhance the therapeutic potential of purine derivatives.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Key Features Reference
Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate 2-Fluorobenzyl (3), Methyl (1,7), Benzoate ~464.4* Fluorine enhances binding; benzoate improves solubility Target
Methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)propanoate 4-Ethylphenyl (8), Propanoate ester 423.5 Ethylphenyl increases steric bulk; propanoate reduces polarity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Nitrophenyl (7), Cyano (8), Dicarboxylate 567.5 Nitrophenyl enhances electron-withdrawing effects; cyano stabilizes ring
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazinylphenethylamino ~395.4 Pyridazine ring introduces basicity; phenethylamino enhances flexibility

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

  • The 2-fluorobenzyl group in the target compound provides distinct electronic and steric properties compared to the 4-ethylphenyl group in the analogue from . Fluorine’s electronegativity may improve target binding via halogen interactions, whereas ethylphenyl increases hydrophobicity.
  • The benzoate ester in the target compound contrasts with the dicarboxylate groups in the imidazo[1,2-a]pyridine analogue , which may alter solubility and metabolic stability.

3D Similarity Metrics: Using PubChem3D’s ComboT score (shape + feature similarity), the target compound likely shares moderate similarity (ST ≥ 0.6, CT ≥ 0.4) with I-6230 due to shared benzoate and aromatic groups. However, the fluorobenzyl substituent reduces shape overlap with non-fluorinated analogues .

Pharmacokinetic and Functional Comparisons

Table 2: Hypothetical Pharmacokinetic Properties Based on Structural Features

Compound logP* Solubility (mg/mL) Metabolic Stability (t1/2) Binding Affinity (Ki, nM)
Target Compound 3.2 0.15 Moderate (2.5 h) 12.3 (A2A receptor)
Methyl 2-(8-(4-ethylphenyl)-...) 4.1 0.08 Low (1.2 h) 45.6 (A2A receptor)
I-6230 2.8 0.25 High (4.8 h) N/A (Enzyme inhibitor)

*Predicted using substituent contributions.

Key Findings:

  • The 2-fluorobenzyl group in the target compound likely improves metabolic stability compared to the ethylphenyl analogue , as fluorine resists oxidative metabolism.
  • The benzoate ester confers higher solubility than the propanoate ester in , aligning with its lower logP value.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation, alkylation, and esterification. For example, imidazo[2,1-f]purine derivatives are often synthesized by refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by purification via column chromatography . Key intermediates like the 2-fluorobenzyl moiety are introduced using nucleophilic substitution or coupling reactions.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra confirm substituent positions and regiochemistry. For instance, aromatic protons in the 2-fluorobenzyl group appear as distinct doublets in the δ 7.0–7.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+^+ ion for C25_{25}H22_{22}FN5_5O4_4: 480.1684).
  • Infrared (IR) : Peaks at ~1700 cm1^{-1} confirm carbonyl groups in the imidazopurinone core .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or purinergic receptors using fluorescence polarization or radiometric assays. For imidazo[2,1-f]purines, IC50_{50} values are typically measured at micromolar concentrations .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and activation energies for key steps like cyclization or fluorobenzyl incorporation. Software like Gaussian or ORCA is recommended .
  • Reaction Path Search : Employ algorithms (e.g., GRRM) to identify low-energy pathways, reducing trial-and-error experimentation. This approach has been validated for imidazo-triazole derivatives .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curve Analysis : Compare EC50_{50}/IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C). Discrepancies may arise from assay sensitivity (e.g., fluorogenic vs. chromogenic substrates) .
  • Structural Dynamics : Use molecular dynamics (MD) simulations to assess conformational flexibility. For example, the 2-fluorobenzyl group’s orientation may alter binding affinity to targets like adenosine receptors .

Q. What experimental design strategies improve yield and purity during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For imidazo[2,1-f]purines, ethanol/water mixtures (3:1 v/v) at 80°C often maximize yields (~65–70%) .
  • In-line Analytics : Use HPLC-MS to monitor reaction progress and detect intermediates, minimizing side products like hydrolyzed esters .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?

  • Methodology :

  • Analog Synthesis : Replace the 2-fluorobenzyl group with chloro, methyl, or methoxy variants.
  • Pharmacophore Mapping : Overlay crystal structures (e.g., from SHELX-refined data) to identify critical hydrogen bonds (e.g., between the purinone carbonyl and kinase active sites) .

Q. What advanced techniques validate target engagement in cellular models?

  • Methodology :

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stability shifts after compound treatment.
  • Click Chemistry Probes : Introduce alkyne tags to the benzoate moiety for pull-down assays and proteomic identification of binding partners .

Key Challenges and Solutions

  • Crystallographic Ambiguities : Use SHELX for high-resolution refinement, particularly for resolving disorder in the fluorobenzyl group .
  • Reaction Byproducts : Employ preparative HPLC with C18 columns (MeCN/H2_2O gradient) to isolate pure fractions .

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